3,4-Dichloro-3',5'-difluorobenzophenone
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Overview
Description
3,4-Dichloro-3’,5’-difluorobenzophenone is an organic compound with the molecular formula C13H6Cl2F2O. It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,5’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and 3,5-difluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
3,4-Dichlorobenzoyl chloride+3,5-DifluorobenzeneAlCl33,4-Dichloro-3’,5’-difluorobenzophenone+HCl
Industrial Production Methods
Industrial production of 3,4-Dichloro-3’,5’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzene rings can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted benzophenone derivatives.
Reduction: 3,4-Dichloro-3’,5’-difluorobenzhydrol.
Oxidation: 3,4-Dichloro-3’,5’-difluorobenzoic acid.
Scientific Research Applications
3,4-Dichloro-3’,5’-difluorobenzophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,5’-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzotrifluoride: Another halogenated benzene derivative with similar chemical properties.
4,4’-Difluorobenzophenone: A structurally similar compound with two fluorine atoms on the benzene rings.
3,5-Dichloro-4-fluorobenzophenone: A related compound with different halogen substitution patterns.
Uniqueness
3,4-Dichloro-3’,5’-difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F2O/c14-11-2-1-7(5-12(11)15)13(18)8-3-9(16)6-10(17)4-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTCJYZVDWSLNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374164 |
Source
|
Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-16-1 |
Source
|
Record name | 3,4-Dichloro-3',5'-difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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